
An In-depth Technical Guide to the Discovery
and Development of Pirepemat (IRL752)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B10829388 Get Quote

Introduction

Pirepemat (formerly IRL752) is a novel, first-in-class small molecule developed by IRLAB

Therapeutics for the treatment of impaired balance (postural dysfunction) and fall frequency in

individuals with Parkinson's disease (PD).[1][2][3] Discovered through IRLAB's proprietary

systems biology-based research platform, the Integrative Screening Process (ISP), pirepemat

represents a unique therapeutic approach by targeting cognitive and axial motor deficits that

are poorly responsive to conventional levodopa therapy.[1][4] The World Health Organization

(WHO) has proposed "pirepemat" as a unique International Nonproprietary Name (INN),

signifying its novel mechanism of action and potential to be a first-in-class treatment. This

document provides a comprehensive overview of the discovery, mechanism of action, and

clinical development history of pirepemat.

Discovery and Preclinical Development
Pirepemat was identified and developed by IRLAB, a company originating from the research

group of Nobel Laureate Professor Arvid Carlsson. The discovery was driven by the company's

proprietary ISP platform, which is designed to identify high-quality drug candidates for

neurodegenerative diseases.

Mechanism of Action
Pirepemat is a cortical-preferring catecholamine- and cognition-promoting agent. Its primary

mechanism involves strengthening nerve cell signaling in the prefrontal cortex. This is achieved
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through a unique pharmacological profile characterized by:

5-HT7 Receptor Antagonism: Inhibition of this serotonin receptor is a key contributor to its

efficacy.

α2-Adrenoceptor Antagonism: This action further contributes to the modulation of

neurotransmitter release.

This dual antagonism leads to a regioselective increase in the synaptic levels of crucial

neurotransmitters within the cerebral cortex:

Dopamine (DA)

Norepinephrine (NA)

Acetylcholine (ACh)

This cortically preferential enhancement of neurotransmission is believed to counteract the

deficits observed in Parkinson's disease, thereby improving cognitive functions, balance, and

postural control.

Preclinical Experimental Findings
In vivo preclinical studies in rodent models have demonstrated pirepemat's distinctive profile. It

dose-dependently enhanced cortical catecholamine output to 600-750% above baseline, while

striatal dopamine remained unchanged. Furthermore, it increased cortical and hippocampal

acetylcholine levels to approximately 250% and 190% above baseline, respectively.

Behaviorally, pirepemat reversed deficits resulting from hypo-monoaminergic function (e.g.,

tetrabenazine-induced hypoactivity) but did not induce or exacerbate hyper-dopaminergic

motor responses. These findings supported its potential to treat symptoms like postural

instability without worsening other motor complications. The compound also showed cognition-

enhancing effects in novel object recognition and reversal learning tests.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the general workflow

of the clinical trials conducted for pirepemat.
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Caption: Proposed Mechanism of Action of Pirepemat (IRL752).
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Caption: Clinical Development Workflow for Pirepemat (IRL752).

Clinical Development Program
Pirepemat has progressed through a structured clinical development program to evaluate its

safety, tolerability, and efficacy.

Phase I Studies
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The initial Phase I trial was a placebo-controlled, double-blind study involving 40 healthy

volunteers. Participants received single or multiple ascending doses of pirepemat. The study

concluded that pirepemat was well-tolerated with a very good safety profile, and no serious

adverse events were reported. Key pharmacokinetic findings showed dose-linear

pharmacokinetics, and that food intake did not affect the compound's uptake or distribution.

Phase IIa Study
Following the positive Phase I results, a Phase IIa study was initiated to investigate the safety,

tolerability, and preliminary efficacy of pirepemat in patients with Parkinson's disease dementia

(PDD).

Experimental Protocol: Phase IIa (Study 2017-001673-17)

Design: A randomized (3:1 ratio), double-blind, placebo-controlled trial conducted over 28

days.

Population: 32 patients diagnosed with Parkinson's disease and dementia.

Intervention: Pirepemat was administered as an adjunct to the patients' stable, regular

antiparkinsonian medication. Dosing was individually titrated for the first 14 days, followed by

a 14-day stable dose period. The average dose achieved in the stable phase was 600 mg

daily.

Primary Outcome: To investigate the safety and tolerability of pirepemat in this patient

population.

Secondary Outcomes: Exploratory assessments of efficacy on motor symptoms, postural

control, cognitive function, and neuropsychiatric symptoms.

The study met its primary objective, demonstrating that pirepemat was safe and well-tolerated.

Adverse events were generally mild and transient. Exploratory efficacy assessments indicated

potential improvements in balance, a reduced risk of falls, decreased apathy, and enhanced

executive function—symptoms known to be poorly responsive to levodopa.

Phase IIb Study (REACT-PD)
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The encouraging signals from the Phase IIa trial led to a larger, more definitive Phase IIb study

known as REACT-PD (NCT05258071).

Experimental Protocol: Phase IIb (REACT-PD)

Design: A randomized, double-blind, placebo-controlled study to evaluate the efficacy and

safety of two dose levels of pirepemat.

Population: The study screened 146 individuals with Parkinson's disease and mild cognitive

impairment, aged 55 to 85, of whom 104 were randomized.

Intervention: Patients were randomly assigned to one of three groups for 12 weeks:

pirepemat 300 mg daily, pirepemat 600 mg daily, or a daily placebo.

Primary Outcome: To evaluate the effect of pirepemat on the rate of falls compared to

placebo.

Secondary Outcomes: Efficacy was further documented through patient diaries and

assessments of motor function, cognition (Montreal Cognitive Assessment, MoCA), balance,

and the Clinical Global Impression Scale (CGIS).

Topline results announced in March 2025 showed that the study did not meet its primary

endpoint of a statistically significant reduction in fall rate compared to placebo. A significant

placebo effect was noted, higher than in previously published studies in this field. Despite this,

the 600 mg daily dose group showed a 42% reduction in fall rate. Subsequent in-depth

analyses revealed that in a medium plasma concentration range, pirepemat reduced the fall

rate by as much as 51.5%. Importantly, a potential link between reduced fall rate and improved

cognitive function was observed, suggesting pirepemat affects brain mechanisms common to

both cognition and balance control.

Quantitative Data Summary
Table 1: Preclinical In Vivo Neurotransmitter Modulation
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Neurotransmitter Brain Region
Maximum Increase vs.
Baseline

Catecholamines (DA/NA) Cortex 600-750%

Dopamine (DA) Striatum No significant change

Norepinephrine (NA) Striatum ~250%

Acetylcholine (ACh) Cortex ~250%

| Acetylcholine (ACh) | Hippocampus | ~190% |

Table 2: Phase I Clinical Trial Overview

Parameter Description

Study Design

Randomized, double-blind, placebo-
controlled, single and multiple ascending
dose

Population 40 healthy volunteers

Primary Objective Assess safety, tolerability, and pharmacokinetics

Key Safety Finding
Well-tolerated with a very good safety profile; no

serious adverse events

| Key PK Finding | Dose-linear pharmacokinetics; not affected by food intake |

Table 3: Phase IIa Clinical Trial (2017-001673-17) Overview
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Parameter Description

Study Design
Randomized (3:1), double-blind, placebo-
controlled, 4-week treatment

Population
32 patients with Parkinson's disease and

dementia

Primary Objective Investigate safety and tolerability

Key Safety Finding
Met primary endpoint; safe and well-tolerated.

Adverse events were mild and transient.

Average Dose 600 mg daily

| Exploratory Efficacy | Indicated improvements in balance, fall risk, apathy, and executive

function |

Table 4: Phase IIb Clinical Trial (REACT-PD) Overview

Parameter Description

Study Design
Randomized, double-blind, placebo-
controlled, 12-week treatment

Population
104 randomized patients with Parkinson's

disease and mild cognitive impairment

Intervention Arms
Placebo, Pirepemat 300 mg/day, Pirepemat 600

mg/day

Primary Outcome Change in fall rate vs. placebo

Primary Outcome Result
Not statistically significant, though a 42%

reduction was seen with the 600 mg dose

| Key Secondary Finding | Indicated improvement in cognitive functions, suggesting a link to

balance control |

Conclusion
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Pirepemat (IRL752) has progressed from a novel discovery based on a unique screening

platform to a late-stage clinical candidate for a significant unmet need in Parkinson's disease.

Its mechanism as a cortical enhancer, selectively increasing dopamine, norepinephrine, and

acetylcholine in the prefrontal cortex, is well-supported by preclinical data. Clinical trials have

consistently demonstrated a favorable safety and tolerability profile. While the Phase IIb study

did not achieve its primary endpoint with statistical significance, the observed reduction in fall

rate and the correlation with improved cognitive function provide a strong rationale for its

continued development. IRLAB is currently conducting in-depth analyses of the comprehensive

dataset from the REACT-PD study to define the optimal path forward for this promising, first-in-

class therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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